9-(4-ethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Overview
Description
6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives . Another approach involves the use of H2PtCl6 as a catalyst to synthesize 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzazepine derivatives.
Scientific Research Applications
6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various benzazepine derivatives.
Biology: The compound is used in biological studies to investigate its potential as an anti-tubercular agent.
Medicine: It has shown promise in the development of new drug candidates for the treatment of multi-drug resistant tuberculosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit metabolic pathways such as capsid assembly and monoacylglycerol acyltransferase-2 . Additionally, docking studies have revealed its potential to interact with the enoyl acyl carrier protein, providing insights into its anti-tubercular activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione include:
1,4-Benzodiazepine-2,5-diones: These compounds share a similar benzodiazepine framework and exhibit diverse biological activities.
Quinazolinones: These compounds are also synthesized using similar methodologies and have therapeutic properties.
Azepines: These seven-membered heterocycles are structurally related and possess various biological activities.
Uniqueness
The uniqueness of 6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione lies in its specific substitution pattern and its potential therapeutic applications, particularly in the treatment of multi-drug resistant tuberculosis . Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds.
Properties
IUPAC Name |
6-(4-ethylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-2-15-11-13-16(14-12-15)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEMYNAYOPVCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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